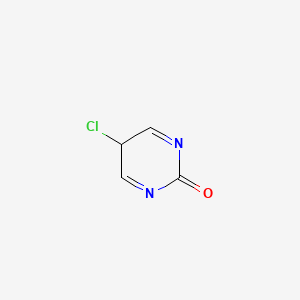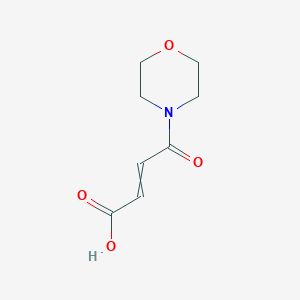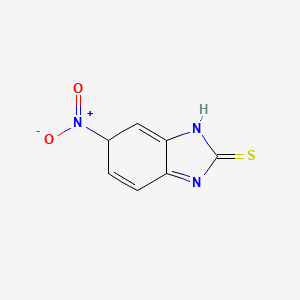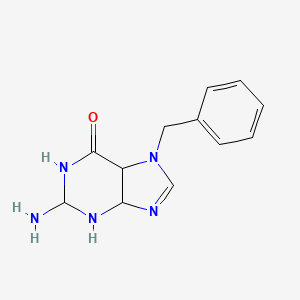
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one is a heterocyclic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group at position 2 and a benzyl group at position 7. The tetrahydro nature of the compound indicates the presence of hydrogen atoms saturating the ring system, making it a partially reduced form of purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-diaminopurine with benzyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the compound in the presence of bases like sodium hydride.
Major Products
The major products formed from these reactions include various substituted purines, reduced derivatives, and oxidized forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as an inhibitor or substrate, affecting the activity of these enzymes and thereby influencing metabolic pathways. The benzyl group at position 7 may enhance binding affinity to certain protein targets, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-benzylpurine: Similar structure but lacks the tetrahydro nature.
7-benzylguanine: Contains a guanine base with a benzyl group at position 7.
2,6-diaminopurine: Lacks the benzyl substitution but shares the amino groups.
Uniqueness
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one is unique due to its tetrahydro structure, which imparts different chemical reactivity and biological properties compared to fully aromatic purines. The presence of both amino and benzyl groups further enhances its versatility in chemical synthesis and potential biological applications.
Properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-amino-7-benzyl-2,3,4,5-tetrahydro-1H-purin-6-one |
InChI |
InChI=1S/C12H15N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7,9-10,12,15H,6,13H2,(H,16,18) |
InChI Key |
YBVKFDWEFMNUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3C2C(=O)NC(N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


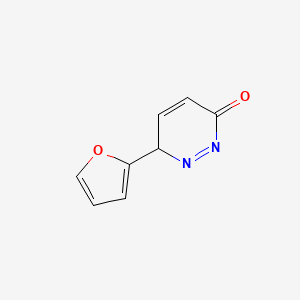

![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)
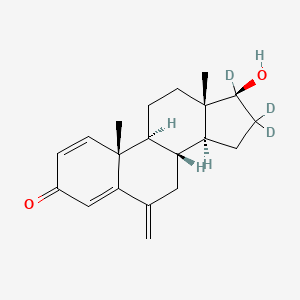
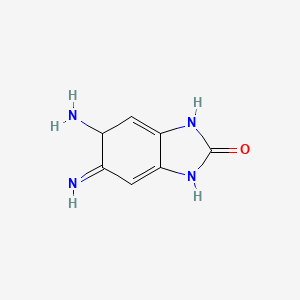


![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)


![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
